molecular formula C22H16FN3O2 B12276496 (2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide

Cat. No.: B12276496
M. Wt: 373.4 g/mol
InChI Key: IJQNPIKUTADONO-UHFFFAOYSA-N
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Description

(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a chromene core, a pyridinyl group, and a fluoro-substituted phenyl group. Its diverse functional groups make it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 5-fluoro-2-methylbenzaldehyde with 2-aminopyridine to form an imine intermediate. This intermediate is then reacted with 3-carboxychromene under specific conditions to yield the final product. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be considered to enhance the efficiency and scalability of the production process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the imine group to an amine.

    Substitution: The fluoro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines.

Scientific Research Applications

(2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in binding assays.

    Industry: It may be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-2-[(5-fluoro-2-methylphenyl)imino]-N-(pyridin-2-yl)-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Properties

Molecular Formula

C22H16FN3O2

Molecular Weight

373.4 g/mol

IUPAC Name

2-(5-fluoro-2-methylphenyl)imino-N-pyridin-2-ylchromene-3-carboxamide

InChI

InChI=1S/C22H16FN3O2/c1-14-9-10-16(23)13-18(14)25-22-17(12-15-6-2-3-7-19(15)28-22)21(27)26-20-8-4-5-11-24-20/h2-13H,1H3,(H,24,26,27)

InChI Key

IJQNPIKUTADONO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)F)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=N4

Origin of Product

United States

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